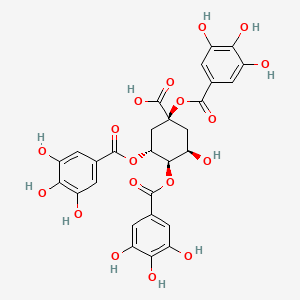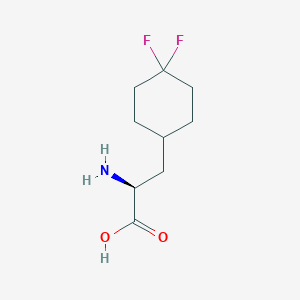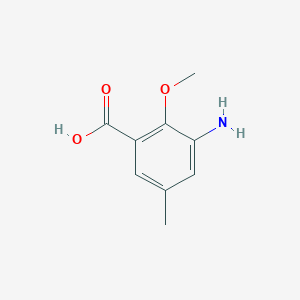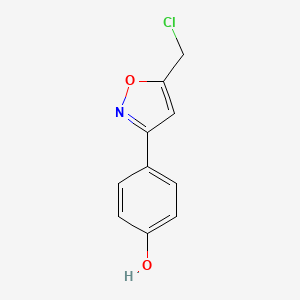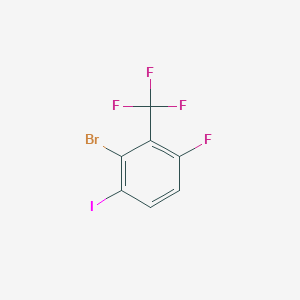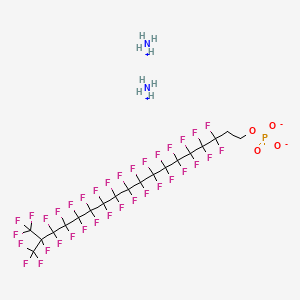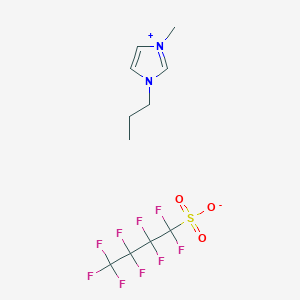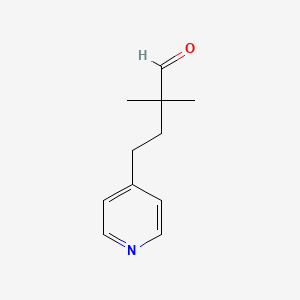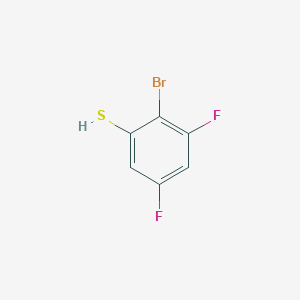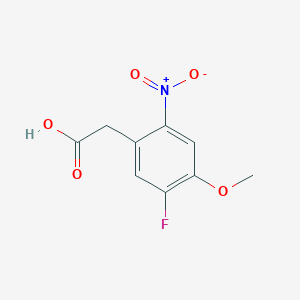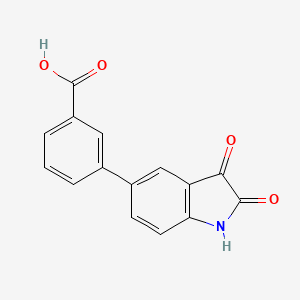
3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid is a complex organic compound characterized by its unique structure, which includes an indole moiety fused with a benzoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid typically involves the reaction of indole derivatives with benzoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an indole derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives and benzoic acid derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparaison Avec Des Composés Similaires
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent inhibitory effects on aldo-keto reductase AKR1C3, a target in cancer research.
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester: Another compound with a similar structure but different functional groups, used in various chemical applications.
Uniqueness: 3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid is unique due to its specific indole and benzoic acid moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H9NO4 |
|---|---|
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
3-(2,3-dioxo-1H-indol-5-yl)benzoic acid |
InChI |
InChI=1S/C15H9NO4/c17-13-11-7-9(4-5-12(11)16-14(13)18)8-2-1-3-10(6-8)15(19)20/h1-7H,(H,19,20)(H,16,17,18) |
Clé InChI |
CKSJNYUPIPBGLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)NC(=O)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


